molecular formula C18H19BrN2O4 B5980835 N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide

N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide

Cat. No.: B5980835
M. Wt: 407.3 g/mol
InChI Key: SPYHLQQFJZNEPM-KEBDBYFISA-N
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Description

N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a brominated phenyl group, an ethoxy group, and a hydroxy group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide typically involves a multi-step process. One common method includes the condensation of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde with 2-(3-methylphenoxy)acetamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]furan-2-carboxamide
  • 3-bromo-2-ethoxy-5-methylphenylboronic acid

Uniqueness

N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its brominated phenyl group and ethoxy group make it particularly versatile for various synthetic and research applications.

Properties

IUPAC Name

N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4/c1-3-24-16-9-14(19)8-13(18(16)23)10-20-21-17(22)11-25-15-6-4-5-12(2)7-15/h4-10,23H,3,11H2,1-2H3,(H,21,22)/b20-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYHLQQFJZNEPM-KEBDBYFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=NNC(=O)COC2=CC=CC(=C2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=N/NC(=O)COC2=CC=CC(=C2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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